molecular formula C7H3Cl2FO2 B1298549 2,4-Dichloro-5-fluorobenzoic acid CAS No. 86522-89-6

2,4-Dichloro-5-fluorobenzoic acid

Cat. No. B1298549
CAS RN: 86522-89-6
M. Wt: 209 g/mol
InChI Key: KZCWJHUTTSVCRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzoic acid (hereafter referred to as BA) is a halogenated benzoic acid derivative. It is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, which is also substituted with a carboxylic acid group. This compound is of interest due to its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of BA has been optimized through a continuous-flow process, starting from 2,4-dichloro-5-fluoroacetophenone (AP) as the starting material. The process involves air oxidation in the presence of acetic acid as a cosolvent. This method offers several advantages over traditional batch reactions, including improved safety due to better mass and heat transfer, higher yields, reduced reaction times, and lower consumption of reagents, making it more environmentally friendly .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of BA, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid have been used as building blocks for the synthesis of various heterocyclic compounds. These compounds are significant in drug discovery, and the molecular structure of BA would be expected to exhibit similar reactivity due to the presence of halogen substituents that can undergo further chemical transformations .

Chemical Reactions Analysis

BA is a versatile intermediate that can undergo various chemical reactions due to its reactive sites. The carboxylic acid group can participate in condensation reactions, and the halogen atoms can be substituted with other functional groups. For example, the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid has been used to prepare nitrogenous heterocycles, which suggests that BA could also be used in similar heterocyclic oriented synthesis (HOS) .

Physical and Chemical Properties Analysis

The physical and chemical properties of BA are influenced by its molecular structure. The presence of halogen atoms contributes to its reactivity and the carboxylic acid group affects its acidity and solubility in organic solvents. Although specific physical properties of BA are not detailed in the provided data, related compounds have been studied using density functional theory (DFT) to determine properties such as vibrational frequencies, thermodynamic properties, and electronic structure, which can provide insights into the reactivity and stability of BA .

Scientific Research Applications

Synthesis and Industrial Applications

  • Continuous-Flow Oxidation Process : The synthesis of 2,4-dichloro-5-fluorobenzoic acid (BA) via continuous-flow oxidation has shown significant advantages over traditional methods. Using 2,4-dichloro-5-fluoroacetophenone as a starting material, this process achieves a 100% yield. Benefits include reduced nitric acid consumption, higher yield, shorter reaction time, and enhanced safety due to better mass and heat transfer (Guo, Yu, & Yu, 2018).

Pharmaceutical and Biological Activity

  • Antibacterial Agent Synthesis : It has been used in synthesizing new molecules with potential antibacterial properties. For instance, thiadiazolotriazinones incorporating 2,4-dichloro-5-fluorobenzoic acid have demonstrated promising antibacterial activity (Holla, Bhat, & Shetty, 2003).
  • Insecticidal Activities : Novel oxadiazoles with 2,4-dichloro-5-fluorobenzoic acid components have shown effective insecticidal properties against armyworms, highlighting its potential in pest control applications (Shi et al., 2000).

Chemical and Process Development

  • Floxacin Intermediates Production : In pharmaceutical synthesis, especially for Floxacin intermediates, 2,4-dichloro-5-fluorobenzoic acid is employed. The development of a continuous-flow process for this purpose has shown significant improvements in yield, safety, and environmental friendliness (Guo, Yu, & Su, 2020).
  • Dibutyltin Complex Synthesis : A dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid has been synthesized and characterized. Notably, it showed higher in vitro anti-tumor activity against human tumor cell lines compared to cis-platin (Li et al., 2013).

Environmental and Microbiological Studies

  • Biodegradation Studies : The degradation of fluorobenzoic acids by microorganisms has been studied, providing insights into the environmental impact and biodegradation pathways of these compounds. For example, Sphingomonas sp. HB-1 has been found to degrade 2,4-dichloro-5-fluorobenzoic acid (Boersma et al., 2004).

Safety And Hazards

Handling 2,4-Dichloro-5-fluorobenzoic acid requires caution. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to use this chemical only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCWJHUTTSVCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350803
Record name 2,4-Dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorobenzoic acid

CAS RN

86522-89-6
Record name 2,4-Dichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

28.7 g (0.1 mol) of 2,4-dichloro-4',5-difluorobenzophenone are dissolved in 250 g of 10% oleum, and 25 g of 50% hydrogen peroxide solution are added at temperatures up to 30° C. When the metered addition has ended (30 min), the mixture is heated for 8 h at 50° C. and, after cooling, is poured on to 250 g of ice. This mixture is kept for 8 h at 140° C. and 4-fluorophenol is then recovered by steam distillation (7.5 g, 0.0673 mol, 67%, m.p. (DSC) 42.6° C.). 2,4-dichloro-5-fluorobenzoic acid is isolated as described in Example 1 (17.0 g, 0.0813 mol, 81%, m.p. 143°-145° C.). (DSC =differential scanning calorimetry)
Name
2,4-dichloro-4',5-difluorobenzophenone
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

26.8 g (0.1 mol) of 2,4-dichloro-5-fluorobenzophenone are dissolved in 250 g of 96% sulfuric acid, and 17 g of 30% hydrogen peroxide solution are added at 0° C., with thorough mixing, in such a way that the temperature does not exceed 40° C. When the metered addition is complete, the temperature is allowed to drop to 20° C. and the mixture is stirred for 5 h at this temperature. If the conversion is incomplete, a further 5 g of hydrogen peroxide solution are metered in (T<40° C.) and the mixture is diluted with 1000 g of water after a further 3 h of reaction time and is subsequently stirred for 2 h. The 2,4-dichloro-5-fluorobenzoic acid which has precipitated out is filtered off and purified by recrystallization (water) to give 17.8 g (0.0852 mol, 85%) of 2,4-dichloro-5-fluorobenzoic acid melting at 144°-146° C.
Name
2,4-dichloro-5-fluorobenzophenone
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Namely, 2,4-dichloro-5-fluoroacetophenone is subjected to a haloform reaction in a 12% sodium hypophosphite aqueous solution to obtain 2,4-dichloro-5-fluorobenzoic acid. Then, this benzoic acid is reacted with an alcohol or with a phenol in the presence of an acid catalyst to obtain the above-mentioned fluorine-containing benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
haloform
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
O=C(c1ccccc1)c1cc(F)c(Cl)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-fluorobenzoic acid
Reactant of Route 3
2,4-Dichloro-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-fluorobenzoic acid
Reactant of Route 5
2,4-Dichloro-5-fluorobenzoic acid
Reactant of Route 6
2,4-Dichloro-5-fluorobenzoic acid

Citations

For This Compound
61
Citations
S Guo, Z Yu, C Yu - Organic Process Research & Development, 2018 - ACS Publications
A continuous-flow process for the preparation of 2,4-dichloro-5-fluorobenzoic acid (BA) has been reported. We chose 2,4-dichloro-5-fluoroacetophenone (AP) as starting material and …
Number of citations: 9 pubs.acs.org
X Zheng, Z Li, Y Wang, W Chen, Q Huang, C Liu… - Journal of Fluorine …, 2003 - Elsevier
Nine novel symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized by a facile and mild method with high yield. Meantime, it was found that the …
Number of citations: 246 www.sciencedirect.com
SZ Guo, ZQ Yu, WK Su - Pharmaceutical Fronts, 2020 - thieme-connect.com
The development of highly efficient C–C bond formation methods for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate 1 in continuous flow processes …
Number of citations: 3 www.thieme-connect.com
YF Zhao - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
(IUCr) 2,4-Dichloro-5-fluorobenzoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 1 scripts.iucr.org
W Shi, X Qian, G Song, R Zhang, R Li - Journal of Fluorine Chemistry, 2000 - Elsevier
Two 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles (IIIa–b) with cis/trans isomers were synthesized from the corresponding hydrazide (Ia) and aroyl chlorides by two-step …
Number of citations: 50 www.sciencedirect.com
G Smith - Acta Crystallographica Section C: Structural Chemistry, 2014 - scripts.iucr.org
The structures of ammonium 3,5-dinitrobenzoate, NH4+·C7H3N2O6−, (I), ammonium 4-nitrobenzoate dihydrate, NH4+·C7H4NO4−·2H2O, (II), and ammonium 2,4-dichlorobenzoate …
Number of citations: 2 scripts.iucr.org
M Li, L Wang, Z Zhang, Y Xin, L Tian - Communications in Inorganic …, 2013 - academia.edu
The dibutyltin complex of 2, 4-dichloro-5-fluorobenzoic acid,[(2, 4-Cl2-5-FC6H2C (O) OSnBu2) 2O] 2 (Bu= CH2CH2CH2CH3)(1), has been synthesized and characterized by elemental …
Number of citations: 5 www.academia.edu
MS Karthikeyan, DJ Prasad, M Mahalinga… - European journal of …, 2008 - Elsevier
A series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles (10 and 11) were synthesized by POCl 3 cyclization of 2,4-dichloro-5-fluorobenzoyl hydrazide (4) and 2-(2,4-…
Number of citations: 87 www.sciencedirect.com
BS Holla, KS Bhat, NS Shetty - … , Sulfur, and Silicon and the Related …, 2003 - Taylor & Francis
2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(Phenoxy)phenyl, 4-fluorophen-yl groups are known pharmacophores and can be used in the synthesis of new biologically active molecules. …
Number of citations: 8 www.tandfonline.com
KS Bhat, B Poojary, DJ Prasad, P Naik… - European Journal of …, 2009 - Elsevier
A series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines (4) (Fig. 1) have been synthesized by the cyclization of 3-(2,4-dichloro-5-…
Number of citations: 182 www.sciencedirect.com

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